molecular formula C24H26ClNO3 B11151359 3-benzyl-6-chloro-7-hydroxy-4-methyl-8-[(3-methylpiperidino)methyl]-2H-chromen-2-one

3-benzyl-6-chloro-7-hydroxy-4-methyl-8-[(3-methylpiperidino)methyl]-2H-chromen-2-one

Cat. No.: B11151359
M. Wt: 411.9 g/mol
InChI Key: IMSTWSGOWCZXAJ-UHFFFAOYSA-N
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Description

3-benzyl-6-chloro-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, a hydroxy group, a methyl group, and a piperidinylmethyl group attached to the chromen-2-one core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-chloro-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The chloro substituent can be introduced through a chlorination reaction using thionyl chloride or phosphorus pentachloride.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide.

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction using 3-methylpiperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-chloro-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

    Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Aluminum chloride, Lewis acids.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

    Esterification: Formation of ester derivatives.

Scientific Research Applications

3-benzyl-6-chloro-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-6-chloro-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with a similar chromen-2-one core structure, such as coumarin and its derivatives.

    Flavonoids: Compounds with a similar benzopyran core structure, such as quercetin and kaempferol.

    Chalcones: Compounds with a similar benzylideneacetophenone structure, such as isoliquiritigenin.

Uniqueness

3-benzyl-6-chloro-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the piperidinylmethyl group, in particular, differentiates it from other similar compounds and may contribute to its unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H26ClNO3

Molecular Weight

411.9 g/mol

IUPAC Name

3-benzyl-6-chloro-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C24H26ClNO3/c1-15-7-6-10-26(13-15)14-20-22(27)21(25)12-18-16(2)19(24(28)29-23(18)20)11-17-8-4-3-5-9-17/h3-5,8-9,12,15,27H,6-7,10-11,13-14H2,1-2H3

InChI Key

IMSTWSGOWCZXAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C3C(=CC(=C2O)Cl)C(=C(C(=O)O3)CC4=CC=CC=C4)C

Origin of Product

United States

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